

Dihomo-gamma-linolenic Acid (DGLA): A Key Component with Anti-Cancer Potential

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Compound of Interest

Compound Name: *Ac-D-DGLa-LI-Cha-C*

Cat. No.: *B1630413*

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DGLA is a polyunsaturated fatty acid that has demonstrated the ability to kill human cancer cells by inducing a specific form of iron-dependent cell death known as ferroptosis.^[1] This discovery has positioned DGLA as a focal point for cancer research, with potential implications for developing new therapeutic strategies.^[1]

Quantitative Data on DGLA's Anti-Cancer Activity

While specific IC50 values for the complete peptide are unavailable, research on DGLA provides insights into its potency. Studies have shown that DGLA can induce ferroptosis in human cancer cells, and its efficacy can be enhanced by modulating the cellular lipid composition. For instance, the removal of ether lipids, another class of fatty acids, was found to accelerate cell death in the presence of DGLA.^[1]

Compound	Cell Line	Effect	Observations
DGLA	Human Cancer Cells	Induces ferroptosis	Efficacy is enhanced in the absence of ether lipids. ^[1]
DGLA-laden bacteria	C. elegans germ cells and stem cells	Cell death with signs of ferroptosis	Demonstrated in an in-vivo animal model. ^[1]

Experimental Protocols for Studying DGLA

The following methodologies are central to investigating the anti-cancer effects of DGLA and could be adapted for the study of **Ac-D-DGLa-LI-Cha-C**.

Cell Culture and Viability Assays:

- **Cell Lines:** A variety of human cancer cell lines can be used, such as those from breast, prostate, or pancreatic cancer.
- **Treatment:** Cells are cultured in appropriate media and treated with varying concentrations of DGLA.
- **Viability Assessment:** Cell viability can be measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or by using automated cell counters with trypan blue exclusion.

Induction and Detection of Ferroptosis:

- **Lipid Peroxidation:** Ferroptosis is characterized by the accumulation of lipid peroxides. This can be measured using fluorescent probes like C11-BODIPY 581/591.
- **Iron Dependency:** To confirm the role of iron, cells can be co-treated with iron chelators like deferoxamine (DFO), which should rescue the cells from DGLA-induced death.
- **Mitochondrial Morphology:** Changes in mitochondrial morphology, such as shrinkage and increased membrane density, are indicative of ferroptosis and can be observed using transmission electron microscopy (TEM).

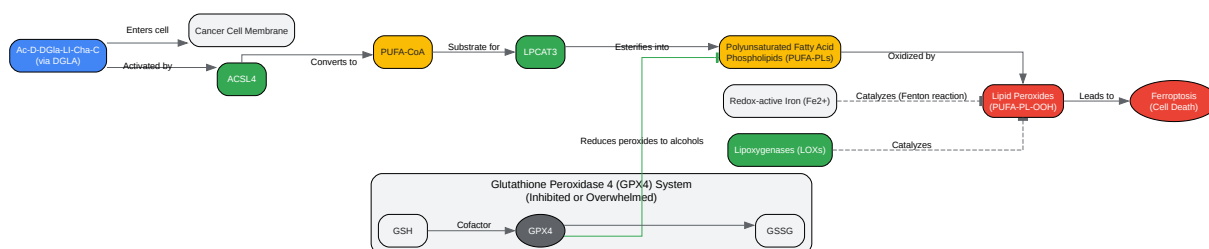
In Vivo Studies:

- **Animal Models:** The nematode *Caenorhabditis elegans* has been successfully used as a model to study the effects of DGLA in a whole organism.^[1] Mice models with xenografted human tumors are also standard for evaluating anti-cancer compounds.
- **Administration:** In the *C. elegans* model, DGLA was delivered by feeding the nematodes bacteria laden with the fatty acid.^[1] For rodent models, administration could be oral or through injection.

- Outcome Measures: Tumor size, animal survival, and biomarkers of ferroptosis in tumor tissue would be the primary endpoints.

Signaling Pathways

The primary mechanism of action identified for DGLA in cancer is the induction of ferroptosis.



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Caption: DGLA-induced ferroptosis signaling pathway.

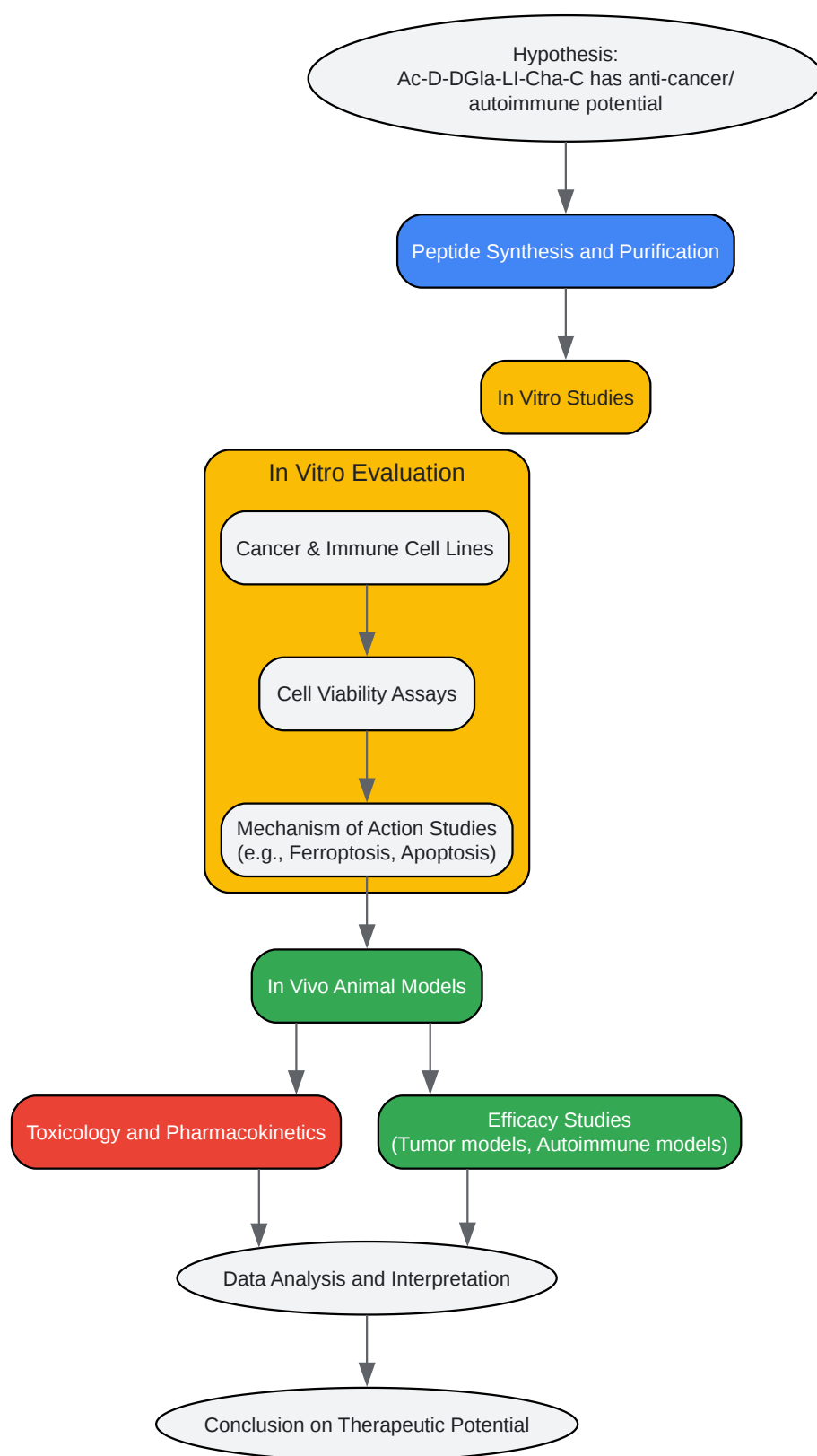
Potential Roles of Other Peptide Components

The other components of the peptide **Ac-D-DGLa-LI-Cha-C** are likely to modulate the activity, stability, and targeting of the DGLA moiety.

- **Ac (Acetylation)**: N-terminal acetylation can increase the peptide's stability by making it more resistant to degradation by aminopeptidases. This could prolong its half-life in biological systems.

- **D-Gla (D-gamma-carboxyglutamic acid):** The use of a D-amino acid instead of the natural L-form significantly increases resistance to proteolytic degradation. Gamma-carboxyglutamic acid is a calcium-binding amino acid. Its presence could potentially influence the peptide's interaction with calcium-dependent pathways or facilitate its binding to specific targets.
- **LI (Leucyl-Isoleucine):** This dipeptide sequence could be a recognition motif for certain cellular transporters or receptors. Leucine and isoleucine are hydrophobic amino acids, which could enhance the peptide's ability to cross cell membranes.
- **Cha (Cyclohexylalanine):** This is a synthetic, bulky, and hydrophobic amino acid. Its incorporation can influence the peptide's conformation and increase its metabolic stability. The hydrophobicity might also enhance membrane permeability.
- **C (C-terminal modification):** The "C" could denote a C-terminal amide, which would increase the peptide's resistance to carboxypeptidases, further enhancing its stability. Alternatively, it could represent Cysteine, which would allow for dimerization or conjugation to other molecules through a disulfide bond.

Hypothetical Workflow for **Ac-D-DGla-LI-Cha-C** Research



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Caption: Proposed experimental workflow for **Ac-D-DGla-LI-Cha-C**.

Potential in Autoimmune Disease Research

While the primary evidence for DGLA points towards cancer therapy, its metabolic products also have anti-inflammatory properties.[2] DGLA is converted to prostaglandin E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which have anti-inflammatory effects.[2][3] This suggests that **Ac-D-DGla-LI-Cha-C** could also be investigated for its potential to modulate the immune response in autoimmune diseases.[4][5][6][7][8] The peptide's design, which enhances stability, could be advantageous in delivering DGLA for a sustained anti-inflammatory effect.

Conclusion

While direct experimental data on **Ac-D-DGla-LI-Cha-C** is not currently available in the public domain, a scientific rationale for its investigation in cancer and autoimmune diseases can be constructed based on the known activities of its key component, DGLA. The peptide's design suggests a focus on enhanced stability and potentially targeted delivery. The provided experimental frameworks and signaling pathway diagrams offer a roadmap for the future investigation of this promising, yet uncharacterized, molecule. Any research on this peptide would need to start with foundational in vitro studies to validate the hypothesized activities.

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